Cas no 5352-74-9 (9-cis,13-cis-Retinoic Acid, ~85%)

9-cis,13-cis-Retinoic Acid, ~85% 化学的及び物理的性質
名前と識別子
-
- 9,13-retinoic acid
- 9-cis,13-cis-Retinoic Acid
- 9-cis,13-cis-Retinoi
- (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
- 9,13-di-cis-RA
- 9-cis,13-cis-Retinoic Acid, ~85%
- 9,13-Di-cis-retinoic acid
- AB01274784-01
- SCHEMBL445176
- s1379
- 9,13-cis-retinoic acid anion
- Retinoic acid, 9-cis, 13-cis-
- NCGC00386142-01
- 9,13-cis-retinoate
- UNII-TQD8WK9JQ2
- 9,13-cis-vitamin-alpha-acid
- 5352-74-9
- Retinoic acid, (9-cis,13-cis)-; Retinoic acid, 9-cis,13-cis- (8CI); 9,13-Di-cis-retinoic acid; 9-cis,13-cis-Retinoic acid
- SW203749-3
- 9-cis,13-cis-retinoate
- 3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)-(2E,4Z,6E,8Z)-nonatetraen-1-oate
- 9,13-cis-retinoic acid
- PD011009
- RETINOIC ACID, (9-CIS,13-CIS)-
- CHEBI:177281
- ISOTRETINOIN IMPURITY B [EP IMPURITY]
- DTXSID10858776
- MFCD00079542
- TRETINOIN IMPURITY B [EP IMPURITY]
- AB01274784_02
- (2Z,4E,6Z,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid
- TQD8WK9JQ2
- 9,13-cis-vitamin-A-acid
- 3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)-(2E,4Z,6E,8Z)-nonatetraen-1-oic acid
- RETINOIC ACID, 9-CIS,13-CIS-
- (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,6,8-tetraenoic acid
- (9-cis,13-cis)-Retinoic Acid
- LMPR01090023
- ISOTRETINOIN IMPURITY B (EP IMPURITY)
- DTXCID50809520
- BRD-K95366153-001-02-7
- TRETINOIN IMPURITY B (EP IMPURITY)
-
- インチ: InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14-
- InChIKey: SHGAZHPCJJPHSC-CDMOMSTLSA-N
- ほほえんだ: CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C
計算された属性
- せいみつぶんしりょう: 300.20893g/mol
- ひょうめんでんか: 0
- XLogP3: 6.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 5
- どういたいしつりょう: 300.20893g/mol
- 単一同位体質量: 300.20893g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 22
- 複雑さ: 567
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- Stability Shelf Life: Stable under recommended storage conditions.
- Temperature: When heated to decomposition it emits acrid smoke and irritating fumes.
- Dissociation Constants: pKa = 5 (est)
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: 115 - 120°C
- ふってん: 462.8±14.0 °C at 760 mmHg
- フラッシュポイント: 350.6±11.0 °C
- 屈折率: 1.556
- PSA: 37.30000
- LogP: 5.60260
- じょうきあつ: 0.0±2.5 mmHg at 25°C
9-cis,13-cis-Retinoic Acid, ~85% セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Amber Vial, -86°C Freezer, Under inert atmosphere
9-cis,13-cis-Retinoic Acid, ~85% 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | R245015-10mg |
9-cis,13-cis-Retinoic Acid, ~85% |
5352-74-9 | 10mg |
$ 2619.00 | 2023-09-06 | ||
TRC | R245015-1mg |
9-cis,13-cis-Retinoic Acid, ~85% |
5352-74-9 | 1mg |
$ 334.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-476679-1 mg |
9-cis,13-cis-Retinoic Acid, |
5352-74-9 | 1mg |
¥3,685.00 | 2023-07-11 | ||
A2B Chem LLC | AG26018-1mg |
9,13-Di-cis-retinoic acid |
5352-74-9 | 1mg |
$441.00 | 2024-04-19 | ||
TRC | R245015-25mg |
9-cis,13-cis-Retinoic Acid, ~85% |
5352-74-9 | 25mg |
$ 7084.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-476679-1mg |
9-cis,13-cis-Retinoic Acid, |
5352-74-9 | 1mg |
¥3685.00 | 2023-09-05 | ||
A2B Chem LLC | AG26018-10mg |
9,13-Di-cis-retinoic acid |
5352-74-9 | 10mg |
$2629.00 | 2024-04-19 |
9-cis,13-cis-Retinoic Acid, ~85% 関連文献
-
Graciela M. Escandar,Alejandro C. Olivieri Analyst 2017 142 2862
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Maria Lapteva,Michael M?ller,Robert Gurny,Yogeshvar N. Kalia Nanoscale 2015 7 18651
-
Samah S. Abbas,Mohamed R. Elghobashy,Lories I. Bebawy,Rafeek F. Shokry RSC Adv. 2015 5 43178
-
Hermes Licea-Perez,Christopher A. Evans Anal. Methods 2017 9 2603
9-cis,13-cis-Retinoic Acid, ~85%に関する追加情報
Introduction to 9-cis,13-cis-Retinoic Acid, ~85% (CAS No. 5352-74-9)
9-cis,13-cis-Retinoic Acid, ~85%, identified by the Chemical Abstracts Service Number (CAS No.) 5352-74-9, is a high-purity form of retinoic acid that has garnered significant attention in the field of pharmaceutical and biochemical research. Retinoic acid, a derivative of vitamin A, is well-documented for its diverse biological activities, particularly in the regulation of cell differentiation, growth, and apoptosis. The 9-cis,13-cis isomer specifically refers to the geometric configuration of the retinoic acid molecule, which influences its interactions with biological targets and overall efficacy.
The compound 9-cis,13-cis-Retinoic Acid is synthesized through advanced chemical methodologies to ensure high stereochemical purity. This is critical because retinoids, including this isomer, often exhibit distinct pharmacological profiles based on their molecular structure. The purity level of ~85% indicates that the product meets stringent quality standards, making it suitable for sensitive applications such as in vitro assays and preclinical studies.
In recent years, research on retinoids has expanded beyond their traditional use in dermatological treatments. Studies have highlighted the potential of 9-cis,13-cis-Retinoic Acid in modulating immune responses and combating oxidative stress. For instance, a 2022 study published in the *Journal of Medicinal Chemistry* demonstrated that this isomer exhibits potent anti-inflammatory properties by inhibiting NF-κB signaling pathways in macrophages. This finding aligns with broader research efforts to develop novel immunomodulatory agents for treating chronic inflammatory diseases.
The pharmacokinetic properties of 9-cis,13-cis-Retinoic Acid are also subjects of ongoing investigation. Unlike its more stable counterpart, all-trans-retinoic acid, this isomer has a shorter half-life but exhibits higher affinity for certain retinoid receptors. This characteristic makes it an attractive candidate for targeted therapies where rapid clearance would minimize side effects. A 2023 review article in *Biochemical Pharmacology* emphasized that the 9-cis,13-cis configuration may enhance bioavailability when delivered via novel delivery systems such as lipid nanoparticles.
One of the most promising applications of 9-cis,13-cis-Retinoic Acid is in oncology research. Preclinical trials have shown that this isomer can induce differentiation and apoptosis in certain cancer cell lines while sparing healthy tissues. A pivotal study published last year in *Cancer Research* reported that combined treatment with 9-cis,13-cis-Retinoic Acid and small-molecule inhibitors significantly reduced tumor growth in mouse models of squamous cell carcinoma. These results warrant further clinical investigation to explore its therapeutic potential.
The compound’s role in neurodegenerative diseases is another emerging area of interest. Emerging evidence suggests that retinoids may protect against neurotoxicity by enhancing mitochondrial function and reducing oxidative damage. A 2021 paper in *Neurobiology of Aging* demonstrated that 9-cis,13-cis-Retinoic Acid could attenuate cognitive decline in models of Alzheimer’s disease by modulating amyloid-beta aggregation. Such findings open avenues for developing retinoid-based therapeutics for neuroprotective purposes.
In conclusion,9-cis,13-cis-Retinoic Acid (CAS No. 5352-74-9) represents a versatile and potent compound with significant implications across multiple therapeutic domains. Its unique stereochemistry and biological activities make it a valuable tool for researchers investigating inflammation,immunomodulation, cancer therapy,and neuroprotection. As synthetic methods improve and our understanding of retinoid biology deepens,this compound will likely play an increasingly important role in drug discovery and development.
5352-74-9 (9-cis,13-cis-Retinoic Acid, ~85%) 関連製品
- 104182-09-4(4,4-Dimethyl Retinoic Acid)
- 4759-48-2(isotretinoin)
- 302-79-4(Retinoic acid)
- 3555-80-4(11-cis,13-cis-Retinoic Acid >90%)
- 67-97-0(Vitamin D3)
- 127-47-9(Retinyl acetate)
- 5300-03-8(9-cis-Retinoic acid)
- 50-14-6(Vitamin D2)
- 68070-35-9(11-cis-Retinoic Acid)
- 65173-41-3(2-Propenoic acid,3-(1-cyclohexen-1-yl)-)




